N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O2/c23-14-9-11-15(12-10-14)28-20(25-26-27-28)13-24-22(29)21-16-5-1-3-7-18(16)30-19-8-4-2-6-17(19)21/h1-12,21H,13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIMIFUUESCEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NN=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Coupling with Xanthene: The final step involves coupling the tetrazole and fluorophenyl intermediates with a xanthene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of fluorescent dyes and sensors.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Tetrazoles
N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide (CAS 897623-28-8)
- Molecular Formula : C₂₂H₁₆ClN₅O₂
- Molecular Weight : 417.8 g/mol
- Key Differences: Substitution of fluorine with chlorine at the phenyl ring increases molecular weight and lipophilicity (Cl has higher hydrophobicity than F). However, chlorine’s electron-withdrawing effect could enhance stability in oxidative environments .
Xanthene Carboxamides with Alternative Substituents
N-(1,3-Benzodioxol-5-yl)-9H-xanthene-9-carboxamide (CAS 438456-86-1)
- Molecular Formula: C₂₁H₁₅NO₄
- Molecular Weight : 353.4 g/mol
- Key Differences : Replacement of the tetrazole-fluorophenyl group with a benzodioxole ring eliminates the tetrazole’s bioisosteric advantage but introduces a fused dioxy group, which may improve solubility and metabolic pathways. Benzodioxoles are often associated with CNS activity, suggesting divergent therapeutic applications compared to tetrazole derivatives .
Heterocyclic Variations
N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide (CAS 2034453-16-0)
- Molecular Formula : C₂₂H₁₈N₄O₃
- Molecular Weight : 386.4 g/mol
- Key Differences: Substitution of tetrazole with oxadiazole-pyrrole alters hydrogen-bonding capacity and ring acidity. The pyrrole group may enhance π-π stacking but could increase susceptibility to metabolic oxidation .
Pharmacologically Relevant Tetrazole-Containing Drugs
Losartan (Angiotensin II Receptor Blocker)
- Structure : Tetrazole linked to a biphenylmethyl-imidazole core.
- Key Comparison : Both losartan and the target compound utilize tetrazole as a carboxylic acid bioisostere. However, losartan’s imidazole and biphenyl groups optimize angiotensin receptor binding, whereas the xanthene core in the target compound may prioritize different targets (e.g., kinases or GPCRs) .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Feature |
|---|---|---|---|
| Target Compound (4-Fluorophenyl tetrazole) | C₂₂H₁₆FN₅O₂ | 401.4 | Fluorophenyl, Tetrazole |
| Chlorophenyl Analog (CAS 897623-28-8) | C₂₂H₁₆ClN₅O₂ | 417.8 | Chlorophenyl, Tetrazole |
| Benzodioxole Analog (CAS 438456-86-1) | C₂₁H₁₅NO₄ | 353.4 | Benzodioxole |
| Oxadiazole-Pyrrole Analog (CAS 2034453-16-0) | C₂₂H₁₈N₄O₃ | 386.4 | Oxadiazole, Pyrrole |
Table 2: Functional Group Impact
| Group/Feature | Pharmacological Influence | Example Compounds |
|---|---|---|
| Tetrazole | Bioisostere for COOH; enhances metabolic stability | Target Compound, Losartan |
| Fluorophenyl | Electron-withdrawing; improves selectivity | Target Compound |
| Chlorophenyl | Increased lipophilicity; potential steric effects | CAS 897623-28-8 |
| Oxadiazole | Reduced acidity; altered hydrogen bonding | CAS 2034453-16-0 |
Research Findings and Implications
- Tetrazole vs. Oxadiazole : Tetrazole’s higher acidity (pKa ~4.9) compared to oxadiazole (pKa ~8.1) enhances ionic interactions in physiological pH, favoring receptor binding .
- Halogen Effects : Fluorine’s small size and electronegativity improve target selectivity over bulkier chlorine, as seen in SAR studies of kinase inhibitors .
- Xanthene Core : The planar xanthene system may facilitate intercalation or π-stacking in enzymatic pockets, contrasting with losartan’s flexible biphenyl group .
Biological Activity
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a xanthene core, which is known for its fluorescent properties, and a tetrazole moiety that contributes to its biological activity.
Research indicates that compounds with tetrazole groups often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The proposed mechanisms through which this compound may exert its effects include:
- Inhibition of Cell Proliferation : Studies have shown that similar compounds can inhibit cell cycle progression in cancer cells, leading to apoptosis.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspases.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.
Anticancer Activity
A detailed investigation into the anticancer potential of this compound reveals significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 2.96 | Induces apoptosis via ROS production |
| MDA-MB-231 | 0.80 | Inhibits Notch-AKT signaling pathway |
| SK-BR-3 | 1.21 | Promotes G2/M phase arrest |
These results suggest that the compound effectively inhibits proliferation and induces apoptosis in breast cancer cells through multiple pathways.
Case Studies
A recent study explored the effects of related tetrazole derivatives on breast cancer cells, demonstrating that these compounds significantly inhibited growth and induced apoptosis. The results indicated that treatment with this compound led to increased levels of cleaved caspases and alterations in Bcl-2 family protein expression, supporting its potential as a therapeutic agent against breast cancer .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide, and how can purity be optimized?
- Methodology : A multi-step approach is typical for such hybrid structures. For the tetrazole moiety, cycloaddition reactions using sodium azide and nitriles under acidic conditions (e.g., HCl/ZnCl₂) are common . The xanthene carboxamide core can be synthesized via Friedel-Crafts acylation or Ullmann coupling, followed by amidation . Purity optimization involves gradient HPLC (C18 column, acetonitrile/water with 0.1% formic acid) and recrystallization from ethanol/water mixtures. Monitor by TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm connectivity. Key signals include the xanthene aromatic protons (δ 6.8–8.2 ppm), tetrazole C-CH₂-N (δ 4.5–5.0 ppm), and fluorophenyl aromatic protons (δ 7.2–7.6 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and tetrazole ring (~1450 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodology : Use SHELXL for structure refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 123 K temperature to reduce thermal motion. Analyze torsion angles between the tetrazole and xanthene moieties to confirm spatial orientation . For disordered solvent molecules (e.g., propan-2-ol), apply PART and ISOR commands in SHELX .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled for this compound?
- Analysis : Contradictions arise from polymorphic forms or solvent interactions. Use DSC/TGA to identify polymorphs. Solubility in DMSO (high) vs. hexane (low) suggests hydrogen-bonding capacity from the amide and tetrazole groups. Conduct Hansen solubility parameter modeling to predict miscibility .
Q. What strategies mitigate aggregation-induced quenching in fluorescence studies of this xanthene derivative?
- Methodology : Aggregation is common in xanthene dyes. Test additives like β-cyclodextrin (1–5 mM) to encapsulate hydrophobic regions. Alternatively, modify the solvent system (e.g., DMF:water 9:1) or use sonication to disperse aggregates. Confirm via fluorescence lifetime measurements (time-correlated single-photon counting) .
Q. How does the 4-fluorophenyl group influence binding affinity in target protein assays?
- Experimental Design : Compare with non-fluorinated analogs using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Fluorine’s electronegativity may enhance π-stacking or dipole interactions. Molecular docking (AutoDock Vina) can predict binding poses in hydrophobic pockets .
Q. What mechanistic insights explain unexpected byproducts during tetrazole methylation?
- Troubleshooting : Byproducts like N2-methyltetrazoles may form due to competing alkylation sites. Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to compare activation energies for N1 vs. N2 methylation. Optimize reaction conditions: lower temperature (0–5°C), slower reagent addition .
Data Analysis and Optimization
Q. How should researchers address discrepancies between computational and experimental logP values?
- Resolution : Experimental logP (shake-flask method, octanol/water) may deviate from ChemAxon or Marvin predictions due to ionization (tetrazole pKa ~4.5). Adjust calculations by including ionization states. Validate via HPLC retention time correlation .
Q. What statistical methods are robust for dose-response studies in biological assays?
- Methodology : Use nonlinear regression (GraphPad Prism) with four-parameter logistic models (Hill equation). Address outliers via Grubbs’ test. For IC₅₀ determination, ensure n ≥ 3 replicates and report 95% confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
